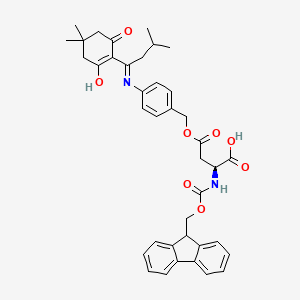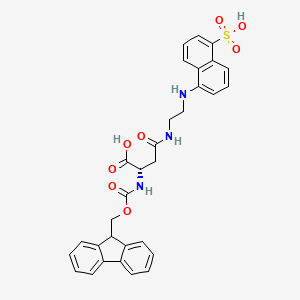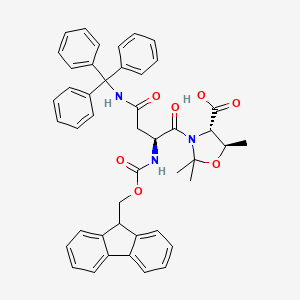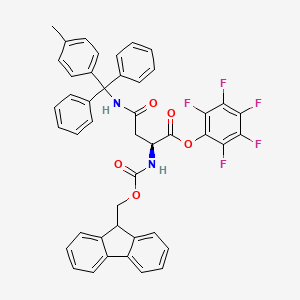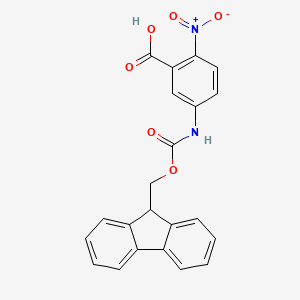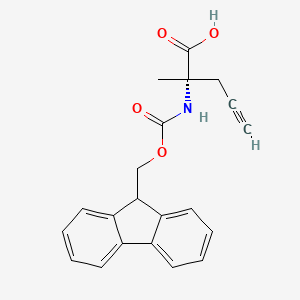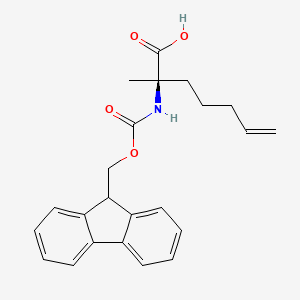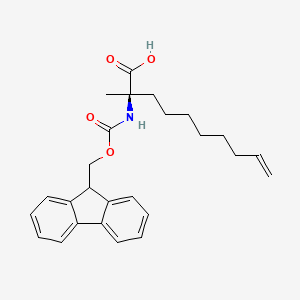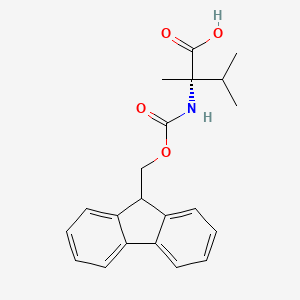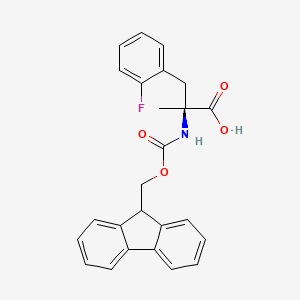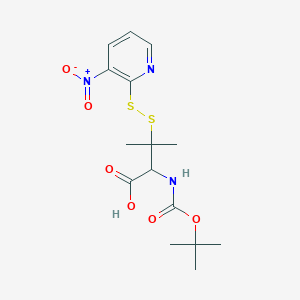
Boc-Pen(NPys)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Pen(NPys)-OH, also known as N-Boc-Phenylalanine-OH, is an important amino acid in biochemistry and chemical biology. It is a derivative of phenylalanine, an essential amino acid, and is used in a variety of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
Nanotechnology and Nanoparticles in Medicine
Nanoparticles, including metal oxides and other nanomaterials, have emerged as significant players in modern medicine, offering new possibilities for diagnostics, imaging, and therapy. Their unique physicochemical properties have been harnessed for targeted drug delivery, especially in cancer therapy, showcasing higher efficacy and reduced side effects compared to conventional drug delivery methods. For example, gold nanoparticles (AuNPs) have been extensively studied for their biocompatibility, easy surface modification, and unique optical properties, making them suitable for drug delivery systems and therapeutic agents in cancer treatment (Sarkar Siddique & J. Chow, 2020).
Nanoparticles in Photodynamic Therapy
In the context of photodynamic therapy (PDT), nanoparticles like titanium dioxide (TiO2), zinc oxide (ZnO), and fullerene have shown promising improvements in targeting and drug delivery. These nanoparticles enhance the efficacy of PDT by ensuring the delivery of therapeutic agents to specific sites, thus providing a targeted approach to cancer treatment (Z. Youssef et al., 2017).
Nanotoxicology and Safety Assessments
Despite the promising applications of nanoparticles in medicine, concerns regarding their potential risks to human health and the environment have prompted extensive research in nanotoxicology. Understanding the interactions between nanoparticles and biological systems is crucial for designing safe and efficient nanomaterials for medical applications. Studies have focused on elucidating the mechanisms of nanotoxicity, including oxidative stress and genotoxicity, to ensure the safety of nanoparticle use in medical applications (M. Azhdarzadeh et al., 2015).
特性
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMFCGVAENSRSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Pen(NPys)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

